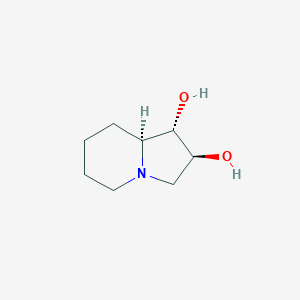

Lentiginosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lentiginosine is a natural iminosugar and a dihydroxyindolizidine alkaloid known for its ability to inhibit amyloglucosidase . It has garnered significant interest due to its unique bioactivity profile, particularly its potential as an inhibitor of heat shock protein 90 (Hsp90), which is a crucial molecular chaperone involved in various cellular processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The total synthesis of lentiginosine has been achieved through various methods. One notable approach involves a gold-catalyzed oxidative cyclization as a key step . This method tolerates functionalized structures and is compatible with several protecting strategies, although it exhibits low diastereoselectivities . Another method employs a chiral vinylic epoxyamine in a five-step sequence, with the ring-closing metathesis (RCM) reaction on aminotriols being a critical feature .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above provide a foundation for potential large-scale production. The use of gold catalysis and chiral intermediates suggests that industrial synthesis would require precise control of reaction conditions and the availability of specialized catalysts.

Analyse Chemischer Reaktionen

Types of Reactions

Lentiginosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the Mitsunobu reaction has been used to form this compound derivatives . Additionally, asymmetric dihydroxylation reactions are key steps in synthesizing hydroxylated pyrrolizidine and indolizidine derivatives .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include n-butyllithium, diethyl ether, and various protecting groups . Reactions are often performed under a nitrogen atmosphere using freshly distilled solvents to ensure high purity and yield .

Major Products

The major products formed from these reactions are typically this compound and its derivatives, which exhibit significant biological activity. For example, the non-natural enantiomer, D-(−)-lentiginosine, has been shown to induce apoptosis in tumor cells .

Wissenschaftliche Forschungsanwendungen

Lentiginosine has a wide range of scientific research applications:

Wirkmechanismus

Lentiginosine exerts its effects primarily by inhibiting the ATPase and chaperone activity of Hsp90 . It binds to the middle domain of Hsp90, affecting its ATPase activity without directly interacting with the ATP binding site . This inhibition disrupts the folding, stabilization, and activation of various client proteins, leading to potential therapeutic effects in cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Lentiginosine is unique among iminosugars due to its specific inhibition of Hsp90. Similar compounds include:

Swainsonine: Another iminosugar with glycosidase inhibitory activity.

Castanospermine: Known for its ability to inhibit α-glucosidase.

D-(−)-Lentiginosine: The non-natural enantiomer of this compound, which induces apoptosis in tumor cells.

These compounds share structural similarities but differ in their specific biological activities and targets, highlighting the unique properties of this compound.

Eigenschaften

Molekularformel |

C8H15NO2 |

|---|---|

Molekulargewicht |

157.21 g/mol |

IUPAC-Name |

(1S,2S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2-diol |

InChI |

InChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m0/s1 |

InChI-Schlüssel |

SQECYPINZNWUTE-FXQIFTODSA-N |

Isomerische SMILES |

C1CCN2C[C@@H]([C@H]([C@@H]2C1)O)O |

Kanonische SMILES |

C1CCN2CC(C(C2C1)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,2-Dimethyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine](/img/structure/B11785308.png)

![2-(4-Fluorophenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B11785311.png)

![2-(3-Bromo-4-(dimethylamino)phenyl)-7-methylbenzo[d]oxazol-5-amine](/img/structure/B11785314.png)

![Methyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B11785337.png)

![2-(Difluoromethoxy)-5-fluorobenzo[d]oxazole](/img/structure/B11785356.png)

![2-(4-Fluorophenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11785375.png)

![2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid](/img/structure/B11785383.png)